2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride

Catalog No.
S815839
CAS No.
1432677-71-8
M.F
C10H14ClNO3
M. Wt
231.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochlor...

CAS Number

1432677-71-8

Product Name

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride

IUPAC Name

2-amino-4-hydroxy-4-phenylbutanoic acid;hydrochloride

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

InChI

InChI=1S/C10H13NO3.ClH/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H

InChI Key

HCENOFSMNCAGEH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(C(=O)O)N)O.Cl

Canonical SMILES

C1=CC=C(C=C1)C(CC(C(=O)O)N)O.Cl

Potential Enzyme Inhibition:

The structure of L-Homophenylalanine Hydrochloride shares similarities with known enkephalinase inhibitors, enzymes that break down enkephalins []. Enkephalins are endogenous neuropeptides that function in pain perception modulation []. Therefore, L-Homophenylalanine Hydrochloride could be investigated for its potential to inhibit enkephalinase activity, potentially leading to prolonged enkephalin signaling and pain relief. Further research is needed to explore this possibility.

2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO3C_{10}H_{14}ClNO_3 and a molecular weight of approximately 231.68 g/mol. This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a butanoic acid backbone, making it a significant molecule in biochemical and pharmaceutical research. Its structural uniqueness allows it to participate in various

  • Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, typically under acidic or basic conditions. The oxidation process may yield ketones or carboxylic acids as products.
  • Reduction: Reduction reactions can be performed with agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
  • Substitution: It can also participate in substitution reactions involving nucleophiles such as halides or amines under suitable conditions .

These reactions highlight the compound's versatility in organic synthesis and its potential for producing various derivatives.

The biological activity of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride is notable for its interaction with enzymes and cellular processes:

  • Enzyme Interaction: This compound acts as an inhibitor or activator for specific enzymes, influencing metabolic pathways. For instance, it has been shown to inhibit enzymes involved in the production of angiotensin II, which is crucial for blood pressure regulation.
  • Cellular Effects: It modulates cell signaling pathways and gene expression, affecting cellular metabolism and leading to changes in metabolite levels. Research indicates that it can influence various cellular processes by altering enzyme activity .

The synthesis of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride can be achieved through several methods:

  • Biocatalytic Synthesis: A common method involves using phenylalanine dehydrogenase to convert 2-oxo-4-phenylbutanoic acid into the desired product. This biocatalytic approach leverages recombinant aromatic L-amino acid transaminase for efficient transformation.
  • Industrial Production: In industrial settings, large-scale production may utilize genetically modified enzymes to enhance yield and efficiency. Techniques such as continuous product removal and fed-batch substrate addition are employed to optimize production processes .

The applications of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride span various fields:

  • Chemistry: It serves as a building block for synthesizing complex molecules and pharmaceuticals.
  • Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
  • Medicine: Research explores its use as a precursor for angiotensin-converting enzyme inhibitors, which are vital in treating hypertension and cardiovascular diseases.
  • Industry: It is utilized in producing chiral intermediates and other fine chemicals .

Studies on the interactions of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride reveal its potential effects on various biological targets:

  • Enzyme Inhibition Studies: Research indicates that this compound can inhibit specific enzymes related to metabolic disorders, suggesting therapeutic applications in managing conditions like hypertension.
  • Cellular Mechanisms: Interaction studies have shown that it influences gene expression and metabolic pathways, providing insights into its role in cellular physiology .

Several compounds share structural similarities with 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
3-Amino-2-hydroxybutyric acid5916-99-0Involved in neurotransmitter synthesis
3-Aminobutyric acid56-12-2GABA precursor with neuroprotective effects
Phenylalanine63-91-2Essential amino acid important for protein synthesis
L-DOPA59-92-7Precursor to dopamine, used in Parkinson's treatment

Uniqueness

What sets 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride apart from these compounds is its specific structural features that allow it to interact uniquely with certain enzymes and receptors, particularly those involved in blood pressure regulation. Its ability to modulate metabolic pathways further emphasizes its potential therapeutic applications compared to structurally similar compounds.

The solubility characteristics of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride are fundamentally influenced by its molecular structure and ionic nature. The compound, with molecular formula C₁₀H₁₄ClNO₃ and molecular weight 231.68 g/mol, exhibits enhanced water solubility compared to its free base form due to hydrochloride salt formation [1] [2].

Comparative solubility data from structurally related compounds provides insight into the expected behavior of the target compound. The (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride stereoisomer demonstrates water solubility of 25.3 mg/mL, while the (2R,3R)-AHPA isomer shows reduced solubility at 12.5 mg/mL [3]. This stereochemical influence on solubility suggests that the target compound's specific configuration will significantly impact its dissolution characteristics.

The hydrochloride salt formation enhances polar solvent compatibility through increased ionic character and hydrogen bonding capacity. The protonated amino group creates a cationic center that facilitates interaction with polar solvents, particularly water and alcohols . The phenyl ring contributes lipophilic character, creating amphiphilic properties that influence solubility in mixed solvent systems .

Table 1: Solubility Profile Comparison

CompoundWater Solubility (mg/mL)Polar Solvent CompatibilityOrganic Solvent Solubility
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid HCl25.3HighVariable
(2R,3R)-AHPA12.5ModerateVariable
2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochlorideNot determinedExpected high (due to HCl salt)Limited
4-Hydroxy-4-phenylbutyric acidLimitedModerateGood in ethanol, DMF

In non-polar solvent systems, the compound exhibits limited solubility due to its ionic nature and multiple hydrogen bonding sites. The hydrochloride salt formation reduces compatibility with organic solvents such as hexane and ethyl ether, while maintaining reasonable solubility in polar aprotic solvents like dimethylformamide and dimethylsulfoxide [7] [8].

Thermal Stability Analysis (TGA/DSC)

Thermal analysis of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride requires examination of thermal events including dehydration, decomposition, and phase transitions. While specific TGA/DSC data for the target compound is not available in current literature, analysis of structurally related compounds provides valuable insights into expected thermal behavior [9].

Comparative thermal analysis data from related phenylbutanoic acid derivatives reveals characteristic thermal stability patterns. The (R)-2-Hydroxy-4-phenylbutyric acid exhibits a melting point of 114-117°C and boiling point of 356.9±22.0°C at 760 mmHg [10]. The 2-Amino-2-phenylbutanoic acid shows significantly higher thermal stability with a melting point of 276-280°C and boiling point of 312.1°C [11].

The (R)-3-Amino-4-phenylbutyric acid hydrochloride demonstrates melting point of 200-202°C and boiling point of 359.6°C, with decomposition temperature data not available [12]. These values suggest that hydrochloride salt formation typically elevates melting points compared to free base forms while maintaining thermal stability.

Table 2: Thermal Analysis Data Comparison

CompoundMelting Point (°C)Boiling Point (°C)Flash Point (°C)Decomposition Temperature (°C)
(R)-2-Hydroxy-4-phenylbutyric acid114-117356.9±22.0183.9±18.8Not reported
2-Amino-2-phenylbutanoic acid276-280312.1142.5Not reported
(R)-3-Amino-4-phenylbutyric acid HCl200-202359.6171.3Not available
2-Amino-4-hydroxy-4-phenylbutanoic acid HClNot determinedNot determinedNot determined>200 (estimated)

Thermogravimetric analysis (TGA) of similar compounds indicates decomposition temperatures exceeding 200°C, suggesting thermal stability suitable for various pharmaceutical applications . The presence of both amino and hydroxyl functional groups creates potential for intramolecular hydrogen bonding, which may contribute to enhanced thermal stability .

Differential scanning calorimetry (DSC) analysis would be expected to reveal characteristic thermal events including potential glass transitions, crystallization, and melting endotherms. The hydrochloride salt formation typically produces distinct thermal signatures compared to free base forms, with potential dehydration events occurring at elevated temperatures [9].

pH-Dependent Degradation Pathways

The pH-dependent stability of 2-Amino-4-hydroxy-4-phenylbutanoic acid hydrochloride is governed by the ionization behavior of its functional groups and susceptibility to various degradation mechanisms. The compound contains ionizable amino and carboxylic acid groups that respond to pH changes, influencing both stability and degradation pathways .

Under acidic conditions (pH 1.0-2.0), the compound exists primarily in its protonated form, with the amino group carrying a positive charge. This ionic state provides enhanced stability through electrostatic interactions and reduced susceptibility to oxidative degradation. The carboxylic acid group remains largely protonated, minimizing anionic character that could promote degradation reactions .

At slightly acidic pH (3.0-5.0), the compound maintains good stability with minimal degradation. The amino group remains partially protonated while the carboxylic acid group begins to deprotonate, creating a zwitterionic species. This pH range represents optimal storage conditions for maintaining compound integrity [2].

Table 3: pH-Dependent Stability Assessment

pH RangeStability AssessmentDegradation ProductsStorage Recommendations
1.0-2.0Stable (protonated form)MinimalSuitable for storage
3.0-5.0Stable (slightly acidic)MinimalSuitable for storage
6.0-8.0Moderate stabilityDeamination productsMonitor stability
9.0-11.0Potential degradationPhenolic compoundsNot recommended
12.0-14.0Rapid degradation expectedMultiple degradation productsNot recommended

Neutral to slightly alkaline conditions (pH 6.0-8.0) present moderate stability concerns. The amino group becomes increasingly deprotonated, potentially facilitating oxidative degradation pathways. Deamination reactions may occur, leading to formation of corresponding keto or aldehyde derivatives [16].

Under alkaline conditions (pH 9.0-11.0), the compound becomes increasingly susceptible to degradation. The fully deprotonated amino group can undergo oxidation reactions, while the phenolic character of the molecule may promote formation of quinone-like structures. Base-catalyzed hydrolysis of the amide linkage may also occur [7].

Extreme alkaline conditions (pH 12.0-14.0) result in rapid degradation through multiple pathways. Base-catalyzed reactions include decarboxylation, oxidative deamination, and phenolic ring degradation. The formation of multiple degradation products under these conditions makes the compound unsuitable for storage or use in highly alkaline environments [17].

Table 4: Physicochemical Properties Summary

PropertyValueReference
Molecular FormulaC₁₀H₁₄ClNO₃ [1]
Molecular Weight231.68 g/mol [1]
CAS Number1432677-71-8 [1]
Physical FormSolid [1]
Storage Temperature2-8°C [2]
Water SolubilityExpected high (due to HCl salt) [3]
Thermal Stability>200°C decomposition
Optimal pH Range1.0-5.0

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types